

An In-depth Technical Guide on the Mitochondrial Impact of ICL-CCIC-0019

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Compound of Interest

Compound Name: ICL-CCIC-0019

Cat. No.: B15568572

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of **ICL-CCIC-0019**, a novel choline kinase alpha (CHKA) inhibitor, on mitochondrial function. The information is collated from key research findings to support further investigation and application in drug development.

Introduction

ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKA), the initial enzyme in the CDP-choline pathway for phosphatidylcholine synthesis.^{[1][2][3]} While primarily targeting choline metabolism, which is often upregulated in cancer cells, **ICL-CCIC-0019** has been shown to have significant and previously unappreciated effects on mitochondrial function.^{[1][2][3]} This guide will delve into the molecular mechanisms, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the associated signaling pathways.

Mechanism of Action on Mitochondrial Function

Treatment with **ICL-CCIC-0019** induces a metabolically stressed phenotype in cancer cells, which is comparable to the effects of mitochondrial toxins, though it does not activate reactive oxygen species.^{[1][2][3]} The inhibition of the CDP-choline pathway by **ICL-CCIC-0019** leads to a decrease in mitochondrial function, characterized by a reduction in mitochondrial respiration and a loss of mitochondrial membrane potential.^[1] This mitochondrial stress is associated with

the activation of AMP-activated protein kinase (AMPK) and an increase in glycolysis as a compensatory mechanism.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on **ICL-CCIC-0019**.

Table 1: Antiproliferative Activity of **ICL-CCIC-0019**

Cell Line Panel	Median GI50 (µM)
NCI-60 Cancer Cell Lines	1.12
Normal Cell Lines (MCF-10A, ST-T1b)	30 - 120

Data sourced from studies on a panel of 60 cancer cell lines and two normal cell lines.[\[1\]](#)[\[4\]](#)

Table 2: Effect of **ICL-CCIC-0019** on [³H]-Choline Uptake in HCT116 Cells

Parameter	Value (µM)
EC ₅₀	0.98 ± 0.24

This table indicates the half-maximal effective concentration for the reduction of [³H]-choline uptake.[\[1\]](#)

Table 3: Impact of **ICL-CCIC-0019** on Cell Cycle in HCT116 Cells (24h treatment)

ICL-CCIC-0019 Conc. (µM)	G1 Phase Arrest (fold increase)
10	2

This demonstrates the dose-dependent arrest of cells in the G1 phase.[\[1\]](#)

Table 4: Apoptotic Effect of **ICL-CCIC-0019** in HCT116 Cells (48h treatment)

ICL-CCIC-0019 Conc. (μM)	Sub-G1 Population (fold increase)
Not specified concentration	3.7

This indicates an increase in the apoptotic and dead cell population.[\[1\]](#)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Viability Assay (Sulforhodamine B Assay)

- Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Treatment: Treat cells with various concentrations of **ICL-CCIC-0019** for the desired duration (e.g., 48 hours).
- Fixation: Fix the cells with 10% (w/v) trichloroacetic acid.
- Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.
- Washing: Wash away the unbound dye with 1% acetic acid.
- Solubilization: Solubilize the protein-bound dye with 10 mM Tris base.
- Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the cell number.

2. [³H]-Choline Uptake Assay

- Cell Culture: Culture cells to near confluence in appropriate multi-well plates.
- Treatment: Incubate cells with varying concentrations of **ICL-CCIC-0019**.
- Radiolabeling: Add [³H]-choline to the medium and incubate for a specific period to allow for uptake.

- **Washing:** Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.
- **Lysis:** Lyse the cells with a suitable lysis buffer.
- **Scintillation Counting:** Measure the radioactivity in the cell lysates using a scintillation counter to quantify the amount of [^3H]-choline taken up by the cells.
- **Data Analysis:** Normalize the radioactivity counts to the protein concentration of the cell lysates.

3. Oxygen Consumption Rate (OCR) Measurement

- **Cell Seeding:** Seed cells in a Seahorse XF analyzer plate and allow them to adhere.
- **Treatment:** Treat the cells with **ICL-CCIC-0019** for the specified time (e.g., 24 hours).
- **Assay Medium:** Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO₂-free incubator.
- **Sequential Injections:** Sequentially inject mitochondrial stress test compounds:
 - Oligomycin (ATP synthase inhibitor)
 - FCCP (uncoupling agent)
 - Rotenone/Antimycin A (Complex I and III inhibitors)
- **Measurement:** Measure the oxygen consumption rate (OCR) in real-time using the Seahorse XF analyzer.
- **Data Analysis:** Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

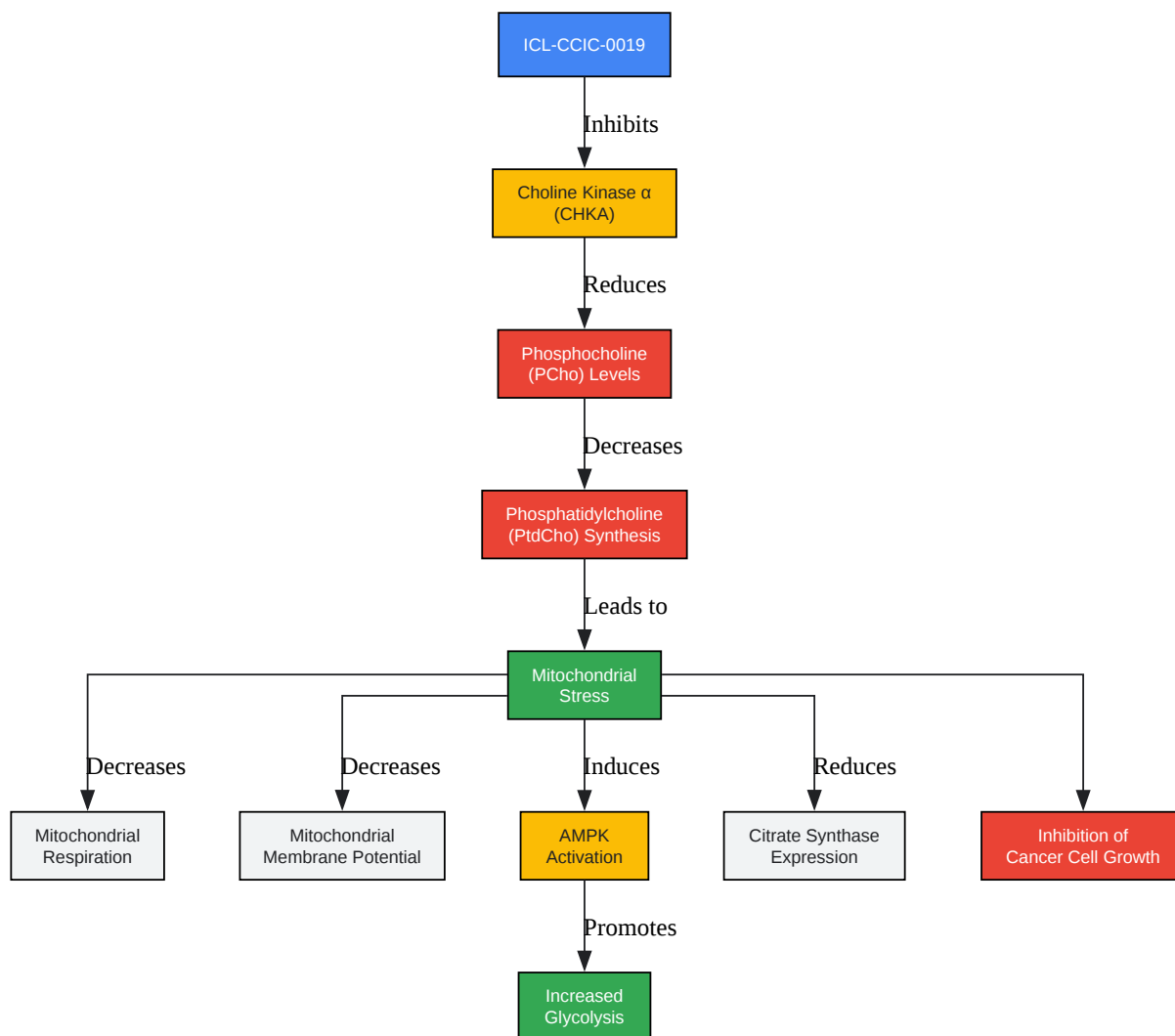
4. Western Blotting for AMPK Activation

- **Cell Lysis:** Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Separate equal amounts of protein on an SDS-polyacrylamide gel.
- **Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, and other proteins of interest overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

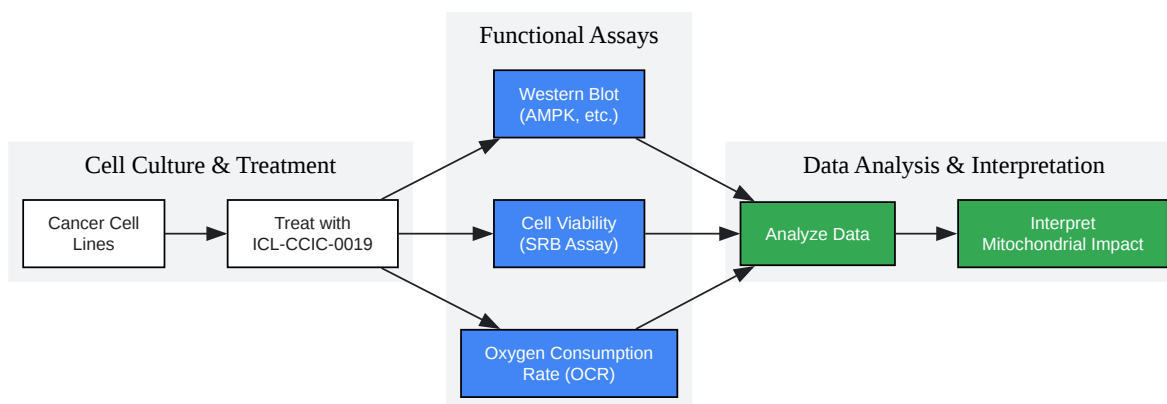
Signaling Pathway of **ICL-CCIC-0019**'s Impact on Mitochondrial Function



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Caption: Signaling pathway of **ICL-CCIC-0019** leading to mitochondrial dysfunction.

Experimental Workflow for Assessing Mitochondrial Impact



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Caption: General experimental workflow for studying **ICL-CCIC-0019**'s mitochondrial effects.

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